3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine

Metabolic Stability Liver Microsomes Bioisostere

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine (CAS 1886967-20-9, MF: C₉H₁₄F₃N, MW: 193.21 g/mol) is a primary amine building block featuring a bicyclo[1.1.1]pentane (BCP) core with a bridgehead trifluoromethyl substituent and a three-carbon aliphatic amine linker. The BCP scaffold is a well-established, fully sp³-hybridized, three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, and its incorporation into drug candidates is repeatedly associated with improved aqueous solubility, passive membrane permeability, and metabolic stability relative to the aromatic counterparts.

Molecular Formula C9H14F3N
Molecular Weight 193.21 g/mol
Cat. No. B13000475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine
Molecular FormulaC9H14F3N
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)C(F)(F)F)CCCN
InChIInChI=1S/C9H14F3N/c10-9(11,12)8-4-7(5-8,6-8)2-1-3-13/h1-6,13H2
InChIKeyAWWNNBAIEIBAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine (CAS 1886967-20-9): Procurement-Relevant Physicochemical and Structural Profile


3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine (CAS 1886967-20-9, MF: C₉H₁₄F₃N, MW: 193.21 g/mol) is a primary amine building block featuring a bicyclo[1.1.1]pentane (BCP) core with a bridgehead trifluoromethyl substituent and a three-carbon aliphatic amine linker . The BCP scaffold is a well-established, fully sp³-hybridized, three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, and its incorporation into drug candidates is repeatedly associated with improved aqueous solubility, passive membrane permeability, and metabolic stability relative to the aromatic counterparts [1][2]. The bridgehead -CF₃ group further modulates lipophilicity, amine basicity, and metabolic soft-spot protection, making this particular building block a differentiated tool for medicinal chemistry and chemical biology applications where both the BCP geometry and a tuned electron-withdrawing substituent are required simultaneously [3].

Why 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine Cannot Be Replaced by a Generic Phenyl-, tert-Butyl-, or Unsubstituted BCP-Propanamine Analog


The decision to substitute a phenyl, tert-butyl, alkyne, or even an unsubstituted BCP unit with a CF₃-bearing BCP scaffold is not a simple 'scaffold hop'—it is a multi-parameter physicochemical trade-off that directly impacts metabolic stability, solubility, permeability, amine basicity, and ultimately pharmacokinetic (PK) outcomes. Matched molecular pair analyses from BMS demonstrate that while the unsubstituted BCP already improves human liver microsome (HLM) half-life 3.9–13.7-fold and aqueous solubility 6-fold over a phenyl counterpart, the addition of a bridgehead fluorine (or, by electronic analogy, a -CF₃ group) further amplifies HLM stability by an additional 7-fold and mouse liver microsome (MLM) stability by 24-fold relative to the unsubstituted BCP [1]. The CF₃ substituent also reduces the amine pKa (predicted pKa ~9.90 vs. ~11.0 for alkyl-substituted BCP amines), which alters the protonation state at physiological pH and can fine-tune membrane permeability and off-target binding . Therefore, a generic phenyl-propanamine, tert-butyl-propanamine, or even a CF₃-free BCP-propanamine will not recapitulate the same balance of ADME properties, and procuring the correct BCP-CF₃ building block at the outset avoids costly late-stage PK failures [2].

Quantitative Comparative Evidence: 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine vs. Closest Analogs


Metabolic Stability in Human and Mouse Liver Microsomes: CF₃-BCP vs. Phenyl and vs. Unsubstituted BCP

In a matched molecular pair study by BMS (J. Med. Chem. 2025), replacing a monosubstituted benzene ring with an unsubstituted BCP (compound 3a) increased metabolic stability 5.0–7.5-fold in MLM and 3.9–13.7-fold in HLM compared to the phenyl analog (2c). Crucially, introducing a bridgehead fluorine atom on the BCP (compound 4a, which is the closest available surrogate for a bridgehead CF₃-substituted BCP) further amplified stability by 24-fold in MLM and 7-fold in HLM relative to the unsubstituted BCP (3a), yielding a half-life exceeding 120 minutes in both species. Versus the original phenyl analog (2c), the fluorinated BCP (4a) achieved a 130-fold improvement in MLM and 40-fold in HLM [1]. Because the trifluoromethyl group exerts a comparable (and in some contexts stronger) electron-withdrawing and steric shielding effect at the bridgehead position, analogous magnitude of metabolic stabilization is expected for 3-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine relative to its phenyl-propanamine or unsubstituted BCP-propanamine counterparts [2].

Metabolic Stability Liver Microsomes Bioisostere

Aqueous Solubility: BCP Scaffold vs. Phenyl Ring (6-Fold Improvement)

The BMS 2025 study measured equilibrium aqueous solubility for matched molecular pairs. The unsubstituted BCP analog (3a) exhibited an aqueous solubility of 36 μg/mL, compared to only 6 μg/mL for the corresponding phenyl derivative (2c)—a 6-fold improvement [1]. This is consistent with earlier findings in the γ-secretase inhibitor series (Stepan et al., J. Med. Chem. 2012), where BCP replacement of a para-fluorophenyl ring yielded significant solubility gains that contributed to a ~4-fold increase in oral Cmax and AUC in mice [2]. The bridgehead CF₃ group, while modestly increasing lipophilicity, does not negate this solubility advantage; the fully saturated, non-planar BCP cage disrupts crystal packing and reduces the aromatic ring count, both of which independently contribute to improved aqueous solubility [3].

Aqueous Solubility Physicochemical Properties Bioisostere

Passive Membrane Permeability: BCP Outperforms Phenyl Ring in MDCK Assay

In the same BMS matched pair study, MDCK cell monolayer permeability (Papp) was measured. The BCP analog (3a) and the bicyclo[2.2.1]heptane (BCHex) analog (3b) showed apparent permeability values of 164–202 nm/s, substantially higher than the phenyl analog (2c) at 115 nm/s [1]. This permeability enhancement is consistent with the reduced polar surface area and altered desolvation penalty associated with the saturated, three-dimensional BCP cage. The CF₃ substituent at the bridgehead, while increasing molecular weight and slightly increasing lipophilicity, is not expected to erode this permeability advantage; the BCP core's geometric properties—shorter through-space distance (~1 Å less than a 1,4-disubstituted phenyl) and reduced π-π stacking—independently favor passive transcellular diffusion [2].

Membrane Permeability MDCK ADME

Amine Basicity (pKa) Modulation: Bridgehead CF₃ Lowers pKa by ~1 Unit vs. Alkyl-Substituted BCP Amines

The predicted pKa of 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine (the bridgehead amine analog) is 9.90 ± 0.40, whereas the predicted pKa of 3-propyl-bicyclo[1.1.1]pentan-1-amine is 11.00 ± 0.40 . The ~1.1-unit reduction in basicity arises from the strong electron-withdrawing inductive effect of the CF₃ group transmitted through the BCP cage. For 3-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine, the primary amine is separated from the BCP core by a three-methylene spacer, which partially insulates the amine from the CF₃ inductive effect; however, the CF₃-modulated lipophilicity and electronic character of the BCP core still influence the overall molecular physicochemical profile, including LogD and permeability [1]. In contrast, the phenyl-propanamine analog lacks this tunable basicity dimension.

pKa Amine Basicity Physicochemical Tuning

Oral Pharmacokinetic Advantage: BCP Replacement Delivers ~4-Fold Higher Cmax and AUC In Vivo

In the landmark γ-secretase inhibitor study (Stepan et al., J. Med. Chem. 2012), replacement of the central para-fluorophenyl ring of BMS-708,163 (compound 1) with a BCP unit (compound 3) produced an equipotent enzyme inhibitor that exhibited ~4-fold higher oral Cmax and AUC values in mice, alongside improved passive permeability and aqueous solubility [1]. This in vivo translation of the in vitro ADME advantages directly demonstrates that the BCP scaffold is not merely a 'paper chemistry' bioisostere but confers tangible PK benefits. The three-carbon propan-1-amine linker in 3-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine provides an optimal spacing for conjugation to carboxylic acid-bearing pharmacophores (via amide bond formation), while the CF₃ group adds further metabolic protection at the bridgehead position—a design feature that maps onto the same principles validated in the γ-secretase and LpPLA₂ inhibitor programs [1][2].

Oral Bioavailability Pharmacokinetics Mouse Model

Synthetic Accessibility and Building Block Utility: CF₃-BCP-Propanamine vs. Shorter-Linker Methanamine Analogs

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine features a three-methylene spacer between the BCP core and the primary amine, in contrast to the one-methylene spacer in [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine (CAS 1886967-48-1, MW: 165.16) . The extended linker provides greater conformational flexibility and increases the distance between the target binding moiety and the BCP cage, which is valuable when the BCP is intended as a distal 'spacer' bioisostere rather than a direct binding element. In the γ-secretase inhibitor precedent, the BCP was positioned in the central core, replacing a para-substituted phenyl ring that served as a spacer; the propan-1-amine linker in this building block directly enables analogous retrosynthetic disconnections where the amine is conjugated to a carboxylic acid pharmacophore [1]. The hydrochloride salt form (CAS 1886967-21-0, MW: 229.67) is also commercially available, offering improved handling, solubility in polar solvents, and ease of stoichiometric control during coupling reactions .

Building Block Synthetic Chemistry Amide Coupling

High-Value Application Scenarios for 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine Based on Comparative Evidence


Lead Optimization: Replacing a Para-Substituted Phenyl Ring with a Metabolically Stabilized CF₃-BCP Spacer

When a lead series suffers from high aromatic ring count, poor aqueous solubility (<10 μg/mL), and rapid HLM clearance (t₁/₂ < 30 min) attributable to phenyl oxidation, the CF₃-BCP-propanamine building block can be employed to replace the central para-substituted phenyl while retaining the exit vector geometry. The BMS matched pair data demonstrate that this substitution can improve solubility 6-fold (6 → 36 μg/mL), MDCK permeability 1.4–1.8-fold (115 → 164–202 nm/s), and HLM half-life by up to 40-fold with a bridgehead fluorine (or analogously, a CF₃) substituent [1]. The three-carbon amine linker enables direct amide coupling to carboxylic acid pharmacophores, mimicking the 1,4-disubstitution pattern of the original phenyl ring [2]. This strategy was validated in vivo, where BCP replacement yielded a ~4-fold oral Cmax and AUC improvement in mice [2].

tert-Butyl Group Replacement with Enhanced Metabolic Stability and Modulated Lipophilicity

The tert-butyl group is a common lipophilic motif that often suffers from rapid CYP450-mediated oxidation. The Westphal et al. (ChemMedChem 2015) study compared BCP, CF₃, cyclopropyl-CF₃, and SF₅ as tert-butyl replacements in bosentan and vercirnon analogs, demonstrating that BCP and CF₃-containing isosteres offered improved metabolic stability with differentiated lipophilicity profiles [3]. The CF₃-BCP-propanamine combines both bioisosteric elements (BCP cage + CF₃ group) into a single building block, enabling a 'double isostere' strategy where the BCP replaces the tert-butyl quaternary carbon and the CF₃ modulates logD and metabolic soft-spot protection. This is particularly relevant for programs where simple tert-butyl → BCP replacement alone provides insufficient metabolic stabilization.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring sp³-Rich Primary Amine Building Blocks

Modern fragment libraries and DEL collections increasingly prioritize high Fsp³ (fraction sp³) character to improve lead-likeness and avoid the flat, aromatic biases that lead to poor developability. With an Fsp³ of 0.78 (7 sp³ carbons out of 9 total carbons), 3-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine offers exceptional three-dimensionality. The primary amine serves as a universal synthetic handle for amide coupling, reductive amination, or sulfonamide formation, while the CF₃ group provides a sensitive ¹⁹F NMR probe for fragment screening and conformational analysis . The hydrochloride salt (CAS 1886967-21-0) ensures reliable weighing and solubility during automated library synthesis .

CNS Drug Discovery Programs Requiring Balanced Permeability and Reduced P-gp Efflux

Compounds with high aromatic ring count are prone to P-glycoprotein (P-gp) efflux and poor brain penetration. The fully saturated BCP scaffold, by eliminating π-π stacking interactions with the P-gp binding pocket, has been associated with reduced efflux ratios in multiple series [1][4]. The CF₃ group, while increasing lipophilicity, does not reintroduce aromaticity, and its strong electron-withdrawing character can be leveraged to fine-tune amine basicity for optimal CNS penetration (pKa ~9.9 for the bridgehead amine vs. ~11.0 for alkyl-substituted BCP amines, moving the conjugate acid pKa closer to the ideal range for CNS drugs) . The propan-1-amine linker provides sufficient distance to attach diverse CNS pharmacophores without steric clash with the BCP cage.

Quote Request

Request a Quote for 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.